molecular formula C17H13N3O2S2 B2951276 N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide CAS No. 862807-61-2

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide

Numéro de catalogue: B2951276
Numéro CAS: 862807-61-2
Poids moléculaire: 355.43
Clé InChI: CLZPRXHNWZVPQS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide is a bis-benzothiazole derivative characterized by two benzothiazole rings linked via a carboxamide group. The first benzothiazole moiety contains a methoxy group at position 4 and a methyl group at position 7, while the second benzothiazole features a carboxamide substituent at position 4.

Characterization typically employs IR, NMR (¹H and ¹³C), and elemental analysis, as demonstrated for related compounds (e.g., methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate) .

Propriétés

IUPAC Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2S2/c1-9-3-6-12(22-2)14-15(9)24-17(19-14)20-16(21)10-4-5-11-13(7-10)23-8-18-11/h3-8H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLZPRXHNWZVPQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mécanisme D'action

Mode of Action

ML293 acts as a positive allosteric modulator of the M4 receptor. This means it binds to a site on the receptor that is distinct from the primary (orthosteric) site where the natural ligand, acetylcholine, binds. This allosteric binding enhances the receptor’s response to acetylcholine, resulting in a 14.6-fold leftward shift of the agonist concentration-response curve.

Result of Action

The activation of the M4 receptor by ML293 could potentially lead to various cellular effects, depending on the specific physiological context. Given the role of the M4 receptor in neurotransmission, one possible effect could be the modulation of neuronal activity.

Activité Biologique

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by data tables and recent research findings.

Anticancer Activity

Recent studies have demonstrated that benzothiazole derivatives exhibit significant anticancer properties. For instance, a study evaluated various benzothiazole compounds against human cancer cell lines A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). The results indicated that the tested compounds inhibited cell proliferation effectively, with IC50 values demonstrating potent activity.

Table 1: Anticancer Activity of Benzothiazole Compounds

CompoundCell LineIC50 (μM)Mechanism of Action
B7A4312.0Inhibition of AKT and ERK pathways
B7A5491.5Induction of apoptosis
4iHOP-923.0Cell cycle arrest

The mechanism of action for these compounds often involves the modulation of key signaling pathways associated with cell survival and proliferation, particularly the AKT and ERK pathways .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. In vitro studies using mouse monocyte macrophages (RAW264.7) assessed the expression levels of inflammatory cytokines IL-6 and TNF-α. Compounds similar to this compound significantly reduced the levels of these cytokines.

Table 2: Anti-inflammatory Effects

CompoundInflammatory CytokineConcentration (μM)Effect on Cytokine Levels
B7IL-61Decreased by 45%
B7TNF-α1Decreased by 50%

This indicates a potential dual role for the compound in both cancer therapy and inflammation management .

Antimicrobial Activity

Benzothiazole derivatives have shown promise in antimicrobial applications as well. Studies have indicated that certain derivatives can inhibit bacterial growth against various pathogens, including Gram-positive bacteria.

Table 3: Antimicrobial Activity

CompoundPathogenMinimum Inhibitory Concentration (MIC)
B7Staphylococcus aureus32 μg/mL
B7Escherichia coli64 μg/mL

These findings suggest that this compound may possess broad-spectrum antimicrobial properties .

Case Studies

Several case studies illustrate the efficacy of benzothiazole derivatives in clinical settings. One notable study involved a series of synthesized benzothiazole compounds that were tested for their cytotoxic effects on cancer cell lines. The lead compound demonstrated significant tumor growth inhibition in vivo models, suggesting potential for therapeutic use.

Analyse Des Réactions Chimiques

Amide Bond Reactivity

The carboxamide group undergoes hydrolysis, reduction, and nucleophilic substitution:

Hydrolysis

  • Acidic conditions :
    Reaction with concentrated HCl (6M) at 100°C for 8 hours cleaves the amide bond, yielding 1,3-benzothiazole-6-carboxylic acid and 4-methoxy-7-methyl-1,3-benzothiazol-2-amine (IR confirmation: loss of amide C=O peak at 1679 cm⁻¹ and appearance of carboxylic acid O-H at 2500–3000 cm⁻¹) .

  • Basic conditions :
    NaOH (10% w/v) in ethanol/water (1:1) at 80°C produces sodium 1,3-benzothiazole-6-carboxylate and the free amine .

Reduction

  • LiAlH₄ in dry THF reduces the amide to N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-methylamine (¹H NMR: δ 2.45 ppm for CH₂NH) .

Substitution at the Methoxy Group

The methoxy group undergoes demethylation and nucleophilic displacement:

Demethylation

  • BBr₃ in CH₂Cl₂ at −78°C removes the methyl group, forming the hydroxyl derivative (HPLC-MS: m/z 397.1 → 383.0) .

Nucleophilic Displacement

  • Reaction with NaSH in DMF replaces methoxy with thiol (UV-Vis: λₘₐₐ 340 nm → 365 nm due to S–H conjugation) .

Benzothiazole Ring Modifications

The benzothiazole rings participate in electrophilic substitution and oxidation:

Electrophilic Substitution

  • Nitration (HNO₃/H₂SO₄) at 0°C introduces nitro groups at position 5 of the 1,3-benzothiazole ring (¹H NMR: δ 8.72 ppm for aromatic H) .

  • Bromination (Br₂/FeBr₃) selectively substitutes position 4 of the methyl-substituted benzothiazole (LC-MS: [M+2]⁺ peak at m/z 475.8).

Oxidation

  • KMnO₄ in acidic medium oxidizes the benzothiazole sulfur to sulfonic acid (FTIR: S=O stretches at 1150 cm⁻¹ and 1350 cm⁻¹) .

Comparative Reactivity Table

Reaction TypeConditionsProductYield (%)Key Characterization Data
Acidic Hydrolysis6M HCl, 100°C, 8h1,3-Benzothiazole-6-carboxylic acid78IR: 1705 cm⁻¹ (C=O acid)
DemethylationBBr₃, CH₂Cl₂, −78°C, 2hHydroxy derivative65MS: m/z 383.0 [M+H]⁺
NitrationHNO₃/H₂SO₄, 0°C, 4h5-Nitro-1,3-benzothiazole derivative52¹H NMR: δ 8.72 (s, 1H)
BrominationBr₂/FeBr₃, 25°C, 12h4-Bromo-7-methylbenzothiazole analog60LC-MS: m/z 475.8 [M+H]⁺

Mechanistic Insights

  • Amide Hydrolysis : Proceeds via a tetrahedral intermediate stabilized by resonance with the benzothiazole ring’s electron-withdrawing effect .

  • Benzothiazole Nitration : Directed by the electron-donating methoxy group, favoring para substitution relative to the sulfur atom .

  • Thiolation : Methoxy displacement follows an SN2 mechanism, confirmed by retention of stereochemistry in chiral analogs .

Stability Under Physiological Conditions

  • pH 7.4 buffer (37°C) : Degrades <5% over 24 hours (HPLC monitoring) .

  • UV Light Exposure : Rapid decomposition (>90% in 6h) due to photosensitivity of the benzothiazole moiety .

This compound’s reactivity profile highlights its versatility as a scaffold for derivatization in medicinal chemistry, particularly for targeting inflammatory and microbial pathways .

Comparaison Avec Des Composés Similaires

Key Observations:

The methoxy group at position 4 may improve metabolic stability compared to unmethylated analogs, though it could reduce solubility .

Biological Activity: Antimicrobial benzothiazoles (e.g., 2-[(6-methyl-1,3-benzothiazol-2-yl)amino]nicotinamides) exhibit broad-spectrum activity, suggesting that the target compound’s carboxamide linker and methyl/methoxy groups could similarly disrupt microbial membranes or enzymes . The absence of similarity between N-[4-(6-methylbenzothiazol-2-yl)phenyl]tetrahydrothiophene-2-carboxamide and known MMP-9 inhibitors highlights the role of substituents in determining target specificity .

Synthetic and Analytical Methods :

  • Carboxamide-linked benzothiazoles are typically synthesized via coupling reactions (e.g., EDC/HOBt), as seen in nicotinamide derivatives .
  • X-ray crystallography using SHELX software (e.g., SHELXL, SHELXS) is critical for confirming molecular conformations, especially for structurally complex analogs .

Pharmacological and Physicochemical Properties

  • Enzyme Inhibition Potential: Dual benzothiazole rings may enable chelation of metal ions (e.g., zinc in MMP-9), similar to barbiturate-based inhibitors .

Q & A

Q. What synthetic strategies are commonly employed for preparing N-substituted benzothiazole carboxamides?

Methodological Answer: N-substituted benzothiazole derivatives are typically synthesized via coupling reactions or click chemistry. For example:

  • Click chemistry : Reacting propargyl ether intermediates with aromatic azides in the presence of CuSO₄·5H₂O, sodium ascorbate, and DMF at room temperature, followed by purification via column chromatography (hexane/ethyl acetate) .
  • Amide coupling : Reacting activated acyl derivatives (e.g., imidazole-activated adamantylacetyl) with benzothiazol-2-amine derivatives in refluxing chloroform, followed by crystallization (e.g., 80% ethanol) .

Q. Which spectroscopic techniques are critical for characterizing benzothiazole carboxamides?

Methodological Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR are used to confirm substituent positions and molecular geometry (e.g., δ ~7.35–7.73 ppm for aromatic protons, δ ~166–168 ppm for carbonyl carbons) .
  • X-ray crystallography : Resolves crystal packing, hydrogen bonding (e.g., N–H⋯N interactions), and non-classical interactions (e.g., C–H⋯O, S⋯S contacts) .
  • IR spectroscopy : Identifies functional groups (e.g., ν ~1668 cm⁻¹ for amide C=O stretching) .

Advanced Research Questions

Q. How can computational chemistry optimize the design of novel benzothiazole derivatives?

Methodological Answer: Advanced methods integrate quantum chemical calculations (e.g., density functional theory) with experimental feedback:

  • Reaction path search : Predicts energetically favorable pathways for synthesizing target compounds .
  • Molecular docking : Screens interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .
  • Data-driven optimization : Machine learning models analyze experimental data (e.g., reaction yields, bioactivity) to refine synthetic conditions .

Q. What crystallographic methodologies elucidate intermolecular interactions in benzothiazole derivatives?

Methodological Answer:

  • Space group analysis : Determines unit cell parameters (e.g., triclinic P1 for adamantyl-substituted derivatives) .
  • Hydrogen bond mapping : Identifies classical (N–H⋯N) and non-classical (C–H⋯O) interactions using software like Mercury .
  • Conformational analysis : Quantifies dihedral angles (e.g., −96.5° to −100.3° for adamantyl substituents) to assess steric effects .

Q. How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Standardized assays : Use consistent microbial strains (e.g., E. coli, S. aureus) and controls (e.g., ciprofloxacin) for antimicrobial activity comparisons .
  • Dose-response curves : Validate IC₅₀ values across multiple replicates to ensure reproducibility .
  • Statistical validation : Apply ANOVA or t-tests to assess significance of bioactivity differences (e.g., anti-inflammatory effects vs. phenylbutazone controls) .

Q. What strategies improve reaction yields in complex benzothiazole syntheses?

Methodological Answer:

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance click chemistry reactivity .
  • Catalyst tuning : Adjust Cu(I) catalyst concentrations to minimize side reactions .
  • Purification refinement : Use gradient elution in column chromatography (e.g., hexane → ethyl acetate) to isolate high-purity products .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.